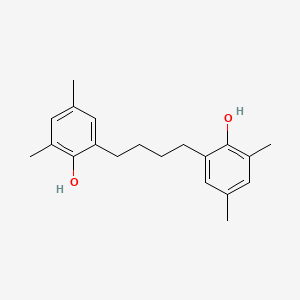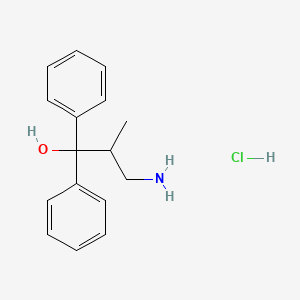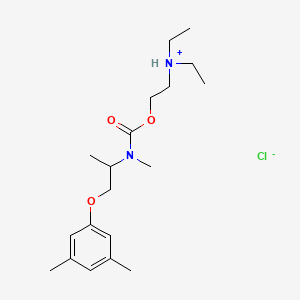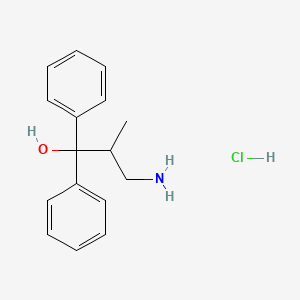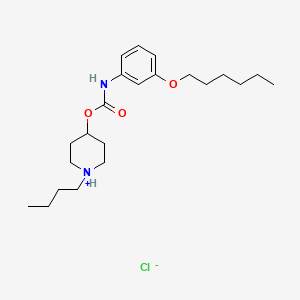
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities
準備方法
The synthesis of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves several steps. One common synthetic route includes the reaction of 1-butylpiperidine with 3-hexoxyphenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
化学反応の分析
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride undergoes various chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxide derivatives, while reduction may yield the corresponding amine.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. In medicine, it is explored for its potential use in drug development. In industry, it is used in the synthesis of various materials and as a reagent in chemical processes .
作用機序
The mechanism of action of (1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in antimicrobial applications, it may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
類似化合物との比較
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride can be compared with other piperidine derivatives such as piperine, evodiamine, matrine, berberine, and tetrandine. These compounds share a similar piperidine nucleus but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties .
特性
CAS番号 |
105384-15-4 |
|---|---|
分子式 |
C22H37ClN2O3 |
分子量 |
413.0 g/mol |
IUPAC名 |
(1-butylpiperidin-1-ium-4-yl) N-(3-hexoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-7-8-17-26-21-11-9-10-19(18-21)23-22(25)27-20-12-15-24(16-13-20)14-6-4-2;/h9-11,18,20H,3-8,12-17H2,1-2H3,(H,23,25);1H |
InChIキー |
SVIURJMMNXLZLI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



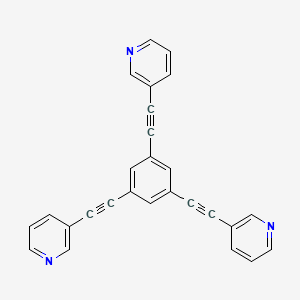
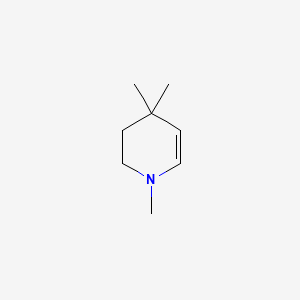
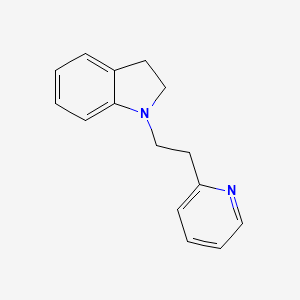

![aziridin-1-yl-[3,5-bis(aziridine-1-carbonyl)phenyl]methanone](/img/structure/B13738672.png)

